molecular formula C12H11N3O4S B2383814 N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide CAS No. 330189-57-6

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2383814
CAS No.: 330189-57-6
M. Wt: 293.3
InChI Key: URHLOIQVMNWDDZ-UHFFFAOYSA-N
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Description

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide typically involves multiple steps. One common method includes the following steps:

Chemical Reactions Analysis

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential bacterial proteins. The compound’s anti-inflammatory effects are believed to result from the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response. Its anticancer activity is thought to be due to the induction of apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide can be compared with other benzothiazole derivatives, such as:

Properties

IUPAC Name

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S/c1-19-8-4-7(15(17)18)5-9-10(8)13-12(20-9)14-11(16)6-2-3-6/h4-6H,2-3H2,1H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHLOIQVMNWDDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101319786
Record name N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816624
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

330189-57-6
Record name N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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